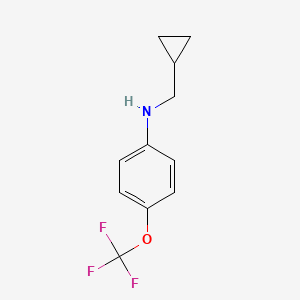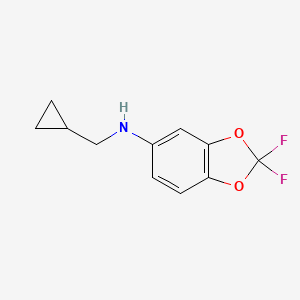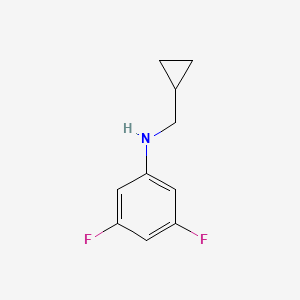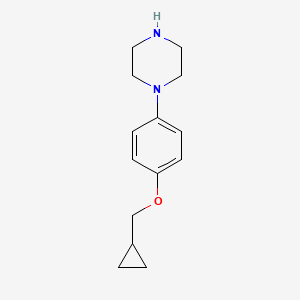
1-(4-(Cyclopropylmethoxy)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Cyclopropylmethoxy)phenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities .
Preparation Methods
The synthesis of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and yields protected piperazines . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-(4-(Cyclopropylmethoxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Cyclopropylmethoxy)phenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Medicine: Due to its structural similarity to other pharmacologically active piperazines, it is investigated for potential therapeutic uses, such as anxiolytic and antidepressant effects.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazines generally act as agonists or antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-(4-(Cyclopropylmethoxy)phenyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the cyclopropyl group, which may result in different pharmacological properties.
1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom instead of a cyclopropylmethoxy group can significantly alter the compound’s reactivity and biological activity.
1-(4-(2-Methoxyethyl)phenyl)piperazine: The substitution of the cyclopropylmethoxy group with a methoxyethyl group can lead to variations in the compound’s solubility and receptor binding affinity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16/h3-6,12,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHAVDSCJHTRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
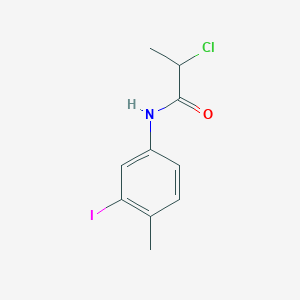
![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)
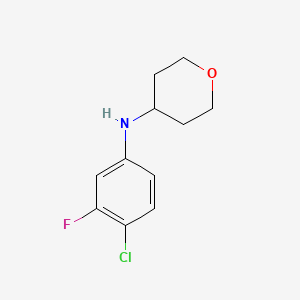
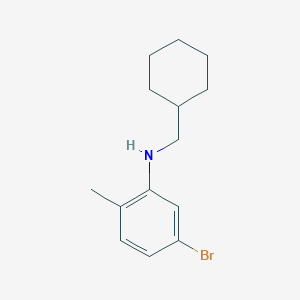
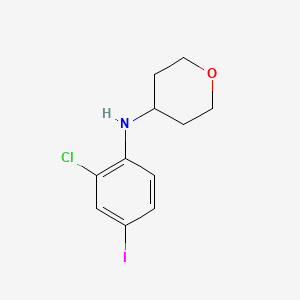
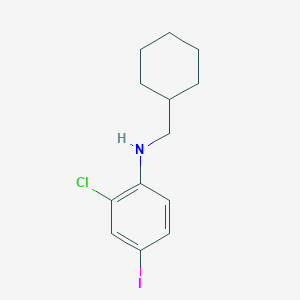
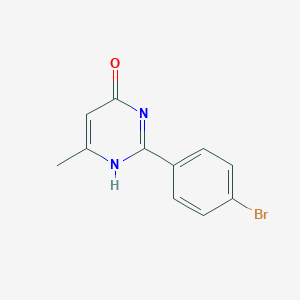
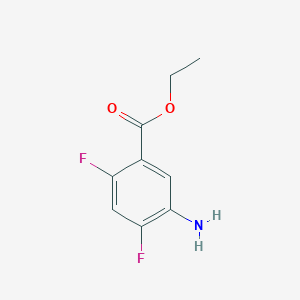
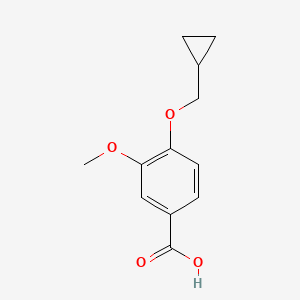
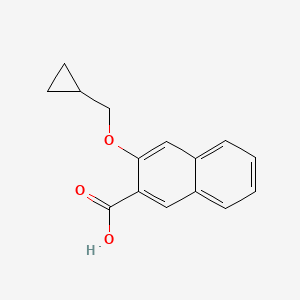
![1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B7863542.png)
